molecular formula C21H26N2O3 B4625817 1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE

1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B4625817
M. Wt: 354.4 g/mol
InChI Key: GWEGFOVPSBPMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(4-methylphenoxy)-1-propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A related compound with similar structural features.

    1-(4-Chlorophenyl)piperazine: Another piperazine derivative with different substituents.

    1-(2-Methoxyphenyl)piperazine: A compound with a methoxy group at a different position on the phenyl ring.

Uniqueness

1-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE is unique due to its specific combination of substituents on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-7-9-19(10-8-16)26-17(2)21(24)23-13-11-22(12-14-23)18-5-4-6-20(15-18)25-3/h4-10,15,17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGFOVPSBPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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